1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound with a unique structure that combines an indole moiety with a phenoxyethyl group and a trifluoroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate ethylating agent to form the phenoxyethyl intermediate.
Indole Formation: The phenoxyethyl intermediate is then reacted with an indole derivative under specific conditions to form the indole moiety.
Trifluoroethanone Addition: Finally, the indole-phenoxyethyl compound is reacted with a trifluoroethanone derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyethyl and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLORO-3-METHYLPHENOXY)ACETIC ACID: A related compound with similar structural features but different functional groups.
4-CHLORO-3-METHYLPHENOXY)ETHYLAMMONIUM: Another compound with a phenoxyethyl group and chlorine substitution.
Uniqueness
1-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is unique due to its combination of an indole moiety with a phenoxyethyl group and a trifluoroethanone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H15ClF3NO2 |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C19H15ClF3NO2/c1-12-10-13(6-7-16(12)20)26-9-8-24-11-15(18(25)19(21,22)23)14-4-2-3-5-17(14)24/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
PROLUZKFEWPDME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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